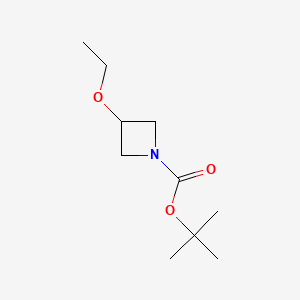

tert-Butyl 3-ethoxyazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule. For “tert-Butyl 3-ethoxyazetidine-1-carboxylate”, specific structural information is not available .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and molecular weight. For “tert-Butyl 3-ethoxyazetidine-1-carboxylate”, specific physical and chemical properties are not available .

Applications De Recherche Scientifique

Biodegradation and Fate in Environmental Media

A comprehensive review summarizes knowledge on the biodegradation and fate of tert-butyl ether derivatives in soil and groundwater. Microorganisms capable of degrading these compounds under aerobic conditions through a series of enzymatic reactions have been identified. The ether's structure and slow degradation kinetics result in slow cell growth and low biomass yields, highlighting the environmental persistence and potential challenges in bioremediation efforts. Genes facilitating the transformation of these ethers, including cytochrome P450 monooxygenase and alkane hydroxylases, have been identified, though their activity towards specific ethers like tert-butyl 3-ethoxyazetidine-1-carboxylate remains poorly characterized. The study emphasizes the need for further research on microbial pathways and potential for anaerobic degradation to improve bioremediation strategies (Thornton et al., 2020).

Synthetic Routes and Chemical Transformations

Research on synthetic routes for complex molecules reveals the role of tert-butyl ether derivatives as intermediates in pharmaceutical synthesis. An analysis of different synthetic routes for vandetanib, a therapeutic agent, highlighted the importance of tert-butyl ether derivatives for introducing specific functional groups under mild conditions. These intermediates offer versatile options for chemical transformations, contributing to efficient synthesis strategies with higher yields and commercial value in pharmaceutical manufacturing (Mi, 2015).

Applications in N-heterocycle Synthesis

Chiral sulfinamides, including tert-butyl derivatives, have been highlighted for their significant role in the stereoselective synthesis of amines and N-heterocycles. These compounds, particularly tert-butyl 3-ethoxyazetidine-1-carboxylate, are instrumental in producing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. Such derivatives are foundational in synthesizing natural products and compounds with therapeutic applications, demonstrating the critical role of tert-butyl ether derivatives in medicinal chemistry and drug development (Philip et al., 2020).

Degradation in Subsurface Environments

A review on the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in subsurface environments details the challenges of biodegrading tert-butyl ether derivatives. While aerobic degradation pathways are well-characterized, anaerobic degradation remains less understood. The review underscores the environmental persistence of these compounds, suggesting limitations in current bioremediation technologies and the need for research into novel microbial degradation pathways (Schmidt et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 3-ethoxyazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFDXEJEAPMNNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718524 |

Source

|

| Record name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-ethoxyazetidine-1-carboxylate | |

CAS RN |

1314985-57-3 |

Source

|

| Record name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)

![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)